molecular formula C14H11ClFN3O B8554198 Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Cat. No. B8554198
M. Wt: 291.71 g/mol
InChI Key: KHODSKNLNQXXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- is a useful research compound. Its molecular formula is C14H11ClFN3O and its molecular weight is 291.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H11ClFN3O

Molecular Weight

291.71 g/mol

IUPAC Name

4-[(6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoroaniline

InChI

InChI=1S/C14H11ClFN3O/c1-7-6-18-14-13(7)11(5-12(15)19-14)20-10-3-2-8(17)4-9(10)16/h2-6H,17H2,1H3,(H,18,19)

InChI Key

KHODSKNLNQXXLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CC(=N2)Cl)OC3=C(C=C(C=C3)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

300 mg (1.16 mmol) of 1-acetyl-4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (from example XL) and 320 mg (2.32 mmol) of powdered potassium carbonate are suspended in 9 ml of DMSO. The mixture is degassed, and 442 mg (3.48 mmol) of 4-amino-2-fluorophenol are added. The mixture is heated at 120° C. for 4 hours. After addition of ethyl acetate, the mixture is filtered off with suction through CELITE (diatomaceous earth) and the filtercake is washed with ethyl acetate. The filtrate is extracted three times with sat. sodium bicarbonate solution and with sat. sodium chloride solution. The filtrate is dried over sodium sulfate and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel 60, mobile phase: DCM:methanol=50:1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
442 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

300 mg (1.16 mmol) of methyl-4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and 320 mg (2.32 mmol) of powdered potassium carbonate are suspended in 9 ml of DMSO. The mixture is degassed, and 442 mg (3.48 mmol) of 4-amino-2-fluorophenol are added. The mixture is heated at 120° C. for 4 hours. After addition of ethyl acetate, the mixture is filtered off with suction through Celite®, and the celite is washed with ethyl acetate. The filtrate is shaken three times with saturated sodium bicarbonate solution and with saturated sodium chloride solution. The filtrate is dried over sodium sulfate and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel 60, mobile phase: dichloromethane/methanol=50:1).
Name
methyl-4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
442 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Five

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